molecular formula C13H10ClF3N4O4S B1436292 Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate CAS No. 1823183-25-0

Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate

Cat. No.: B1436292
CAS No.: 1823183-25-0
M. Wt: 410.76 g/mol
InChI Key: LCDGDYBWFHXRDT-UHFFFAOYSA-N
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Description

“Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “this compound” is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethylpyridine (TFMP) group, which contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .

Scientific Research Applications

Synthesis and Large-Scale Production

Efficient Synthesis Approaches : Research has demonstrated methods for the efficient synthesis of related compounds, including alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This involves strategic functionalization of bromo-chloropyridines and pyrimidines through selective reactions, providing a foundation for large-scale production of complex molecules like the one (Morgentin et al., 2009).

Chemical Structure Analysis

X-ray Crystallography for Structural Insights : The molecular structure of closely related compounds has been analyzed through X-ray crystallography, shedding light on the crystalline forms and interaction patterns that could influence the properties and reactivity of such complex molecules (Mao et al., 2015).

Biological Activity Studies

Antimicrobial and Antifungal Properties : Research has explored the antimicrobial and antifungal activities of pyrimidine derivatives. These studies reveal the potential of such compounds to inhibit bacterial and fungal growth, providing a pathway for the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Environmental Degradation

Biodegradation by Soil Microorganisms : Studies on related chemicals, such as chlorimuron-ethyl, indicate that microorganisms like Aspergillus niger can degrade sulfonylurea herbicides. This suggests that compounds with similar structures may also be subject to microbial degradation, impacting their environmental persistence and toxicity (Sharma et al., 2012).

Advanced Materials Synthesis

Development of Novel Materials : The reactions of similar pyrimidine compounds with various agents have been explored for the synthesis of new materials with potential applications in electronics, pharmacology, and nanotechnology. This research demonstrates the versatility and utility of pyrimidine derivatives in creating advanced materials with unique properties (Gubanova et al., 2020).

Properties

IUPAC Name

methyl 2-[4-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-yl]sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O4S/c1-25-9(22)5-26(23,24)12-20-4-7(11(18)21-12)10-8(14)2-6(3-19-10)13(15,16)17/h2-4H,5H2,1H3,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDGDYBWFHXRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)C1=NC=C(C(=N1)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate
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Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate
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Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate
Reactant of Route 4
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate
Reactant of Route 5
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)sulfonyl)acetate

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